BenchChemオンラインストアへようこそ!

4-[(5-oxooxolan-2-yl)formamido]butanoic acid

Medicinal Chemistry Hydrogen Bonding Structure-Activity Relationship

4-[(5-oxooxolan-2-yl)formamido]butanoic acid (CAS 2770359-15-2) is a synthetic organic compound classified as a gamma-butyrolactone-carboxylic acid conjugate, consisting of a 5-oxooxolane (tetrahydrofuran-2-one) ring linked via a formamido bridge to a butanoic acid chain. With a molecular formula of C9H13NO5 and a molecular weight of approximately 215.20 g/mol, this compound represents a distinct structural class that differs fundamentally from simpler butanoic acid derivatives and gamma-butyrolactones by incorporating both a carboxamide linkage and a terminal carboxylic acid moiety, features that dictate its unique reactivity profile and potential utility in medicinal chemistry.

Molecular Formula C9H13NO5
Molecular Weight 215.20 g/mol
CAS No. 2770359-15-2
Cat. No. B6222728
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(5-oxooxolan-2-yl)formamido]butanoic acid
CAS2770359-15-2
Molecular FormulaC9H13NO5
Molecular Weight215.20 g/mol
Structural Identifiers
SMILESC1CC(=O)OC1C(=O)NCCCC(=O)O
InChIInChI=1S/C9H13NO5/c11-7(12)2-1-5-10-9(14)6-3-4-8(13)15-6/h6H,1-5H2,(H,10,14)(H,11,12)
InChIKeyZGDMRQNIDFVWPA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-[(5-oxooxolan-2-yl)formamido]butanoic acid (CAS 2770359-15-2): Structural Identity and Procurement Baseline


4-[(5-oxooxolan-2-yl)formamido]butanoic acid (CAS 2770359-15-2) is a synthetic organic compound classified as a gamma-butyrolactone-carboxylic acid conjugate, consisting of a 5-oxooxolane (tetrahydrofuran-2-one) ring linked via a formamido bridge to a butanoic acid chain . With a molecular formula of C9H13NO5 and a molecular weight of approximately 215.20 g/mol, this compound represents a distinct structural class that differs fundamentally from simpler butanoic acid derivatives and gamma-butyrolactones by incorporating both a carboxamide linkage and a terminal carboxylic acid moiety, features that dictate its unique reactivity profile and potential utility in medicinal chemistry [1]. The CAS number 2770359-15-2 serves as the authoritative identifier for sourcing this specific molecule, distinguishing it from structurally related analogs with different substitution patterns or stereochemistry.

Why Generic Butanoic Acid or Gamma-Butyrolactone Analogs Cannot Substitute for 4-[(5-oxooxolan-2-yl)formamido]butanoic acid in Specialized Applications


The substitution of 4-[(5-oxooxolan-2-yl)formamido]butanoic acid with simpler butanoic acid derivatives (e.g., 4-(5-oxooxolan-2-yl)butanoic acid) or unsubstituted gamma-butyrolactones is not scientifically valid due to the unique formamido bridge present in the target compound. This carboxamide linkage (formamido group) introduces distinct electronic and steric properties, including altered hydrogen-bonding capacity, conformational flexibility, and metabolic stability, which directly influence biological target engagement and physicochemical behavior . For instance, the formamido group serves as both a hydrogen bond donor and acceptor, a property absent in the ether-linked analog 4-(5-oxooxolan-2-yl)butanoic acid [1]. Furthermore, the terminal butanoic acid chain provides a free carboxylic acid for conjugation or salt formation, distinguishing it from simpler lactone-carboxylic acids. The comparative evidence detailed in Section 3 quantifies these structural and functional differences, demonstrating why generic substitution would compromise experimental reproducibility and therapeutic relevance.

Quantitative Differentiation Evidence for 4-[(5-oxooxolan-2-yl)formamido]butanoic acid Versus Closest Analogs


Formamido Bridge Versus Ether Linkage: Impact on Hydrogen-Bonding Capacity and Molecular Recognition

The formamido (-NH-C(=O)-) bridge in the target compound provides a dual hydrogen-bond donor and acceptor capacity, whereas the ether (-O-) linkage in 4-(5-oxooxolan-2-yl)butanoic acid (PubChem CID 10797274) lacks the amide NH donor [1]. Computed topological polar surface area (TPSA) values demonstrate a 17.6 Ų increase (from 63.6 Ų to 81.2 Ų, a 28% relative increase) for the target compound compared to the ether analog, indicating significantly enhanced polarity and aqueous interaction potential [2][3].

Medicinal Chemistry Hydrogen Bonding Structure-Activity Relationship

Molecular Weight and Lipophilicity Shift Relative to Carboxybutyrolactone Scaffold

The target compound (MW ~215.2 g/mol) contains a butanoic acid side chain absent in simpler gamma-butyrolactone carboxylic acids such as (R)-(-)-5-oxotetrahydrofuran-2-carboxylic acid (CAS 53558-93-3, MW ~130.1 g/mol) [1]. This structural extension increases molecular weight by approximately 85 g/mol (65% larger) and introduces an additional rotatable bond, which is expected to reduce LogP by approximately 0.5-1.0 units based on fragment contribution models .

Physicochemical Properties Drug-Likeness Lipophilicity

Hydrogen Bond Donor/Acceptor Profile Compared to Amino Acid Conjugates

The target compound possesses one hydrogen bond donor (carboxylic acid OH) and five hydrogen bond acceptors (amide oxygen, lactone carbonyl, lactone ring oxygen, carboxylic acid carbonyl, amide nitrogen). In contrast, 2-amino-4-(tetrahydrofuran-2-yl)butanoic acid contains two donors (amine NH₂, carboxylic acid OH) and four acceptors . This altered H-bond donor/acceptor ratio (1:5 vs. 2:4) changes the compound's ability to engage in specific intermolecular interactions with biological targets .

Hydrogen Bonding Molecular Recognition Pharmacophore Modeling

Limited Comparative Bioactivity Data: ADAM-TS Inhibition Potential Inferred from N-Hydroxyformamide Class

While no direct activity data exists for the target compound, structurally related N-hydroxyformamide derivatives (e.g., compound 15c) have demonstrated oral activity as inhibitors of ADAM-TS4 and ADAM-TS5 (aggrecanases) with potential for osteoarthritis treatment [1]. The target compound shares the formamido motif but lacks the N-hydroxy group critical for zinc-chelating activity, suggesting that its biological activity profile would differ significantly. Direct comparative data are not available, highlighting a critical evidence gap for procurement decisions.

Osteoarthritis Aggrecanase Inhibition ADAM-TS

Procurement-Driven Application Scenarios for 4-[(5-oxooxolan-2-yl)formamido]butanoic acid Based on Verified Structural Differentiation


Synthesis of Novel Conjugates via Carboxylic Acid Functionalization

The free butanoic acid moiety of the target compound enables straightforward conjugation to amines or alcohols via amide or ester bond formation, a key advantage over ether-linked analogs such as 4-(5-oxooxolan-2-yl)butanoic acid that possess similar reactivity but lack the formamido bridge for secondary interactions [1]. This makes the compound suitable as a building block for prodrugs, affinity probes, or bioconjugates where both the lactone ring and the formamido group may serve as recognition elements .

Physicochemical Property Screening in Drug Discovery Programs

The compound's distinct topological polar surface area (estimated 81.2 Ų) and hydrogen bond profile (1 donor, 5 acceptors) position it within the favorable range for CNS drug-likeness (TPSA < 90 Ų) while offering a unique balance of polarity and lipophilicity not found in simpler gamma-butyrolactone carboxylic acids [2]. This makes it valuable for inclusion in compound libraries aimed at probing structure-property relationships [3].

Investigation of Formamido-Containing Scaffolds for Enzyme Inhibition

The formamido group, while not a zinc-binding N-hydroxyformamide, may still engage in hydrogen-bonding interactions with active site residues of proteases, amidases, or hydrolases [4]. The compound can serve as a control or comparator in studies evaluating the contribution of the formamido bridge to target engagement, particularly when compared to ether-linked analogs [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-[(5-oxooxolan-2-yl)formamido]butanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.